REACTION_CXSMILES
|
[CH2:1]([N:3]=[C:4]=[S:5])[CH3:2].[CH2:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1C=CC=CC=1>[CH2:1]([NH:3][C:4]([NH:13][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[S:5])[CH3:2]
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
C(C)N=C=S
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose from 25° C. to 41° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then refluxed on a steam bath for about 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the reaction to completion
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(=S)NCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.67 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |